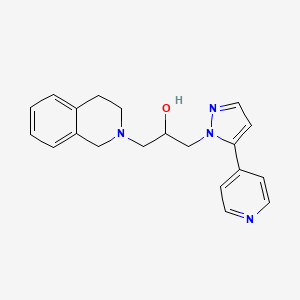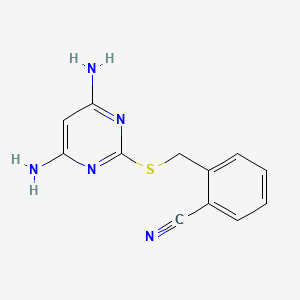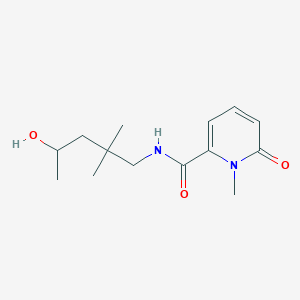![molecular formula C11H19N3O B6636884 2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine](/img/structure/B6636884.png)
2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine, also known as MPPG, is a guanidine derivative that has been widely used in scientific research due to its ability to selectively block the presynaptic α2-adrenoceptors. MPPG is an important tool for investigating the role of α2-adrenoceptors in various physiological and pathological processes.
Mécanisme D'action
2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine selectively blocks the presynaptic α2-adrenoceptors, which are located on the terminals of sympathetic neurons and modulate neurotransmitter release. By blocking these receptors, 2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine can increase the release of neurotransmitters such as norepinephrine, dopamine, and serotonin. This can lead to an increase in sympathetic activity and a decrease in parasympathetic activity, resulting in physiological effects such as increased heart rate and blood pressure.
Biochemical and Physiological Effects:
2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine can increase the release of norepinephrine, dopamine, and serotonin from neuronal cells. In vivo studies have shown that 2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine can increase sympathetic activity and decrease parasympathetic activity, resulting in an increase in heart rate and blood pressure. 2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine has also been shown to have analgesic effects, possibly through its modulation of pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine has several advantages as a research tool. It is a selective α2-adrenoceptor antagonist, which allows for the specific investigation of the role of these receptors in various physiological and pathological processes. 2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine is also relatively easy to synthesize and can be obtained in large quantities. However, there are also several limitations to the use of 2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine in lab experiments. 2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine has a relatively short half-life, which can make it difficult to maintain a steady concentration in vivo. Additionally, 2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine has been shown to have off-target effects on other receptors, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research involving 2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine. One area of interest is the role of α2-adrenoceptors in pain perception and analgesia. 2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine has been shown to have analgesic effects, but the mechanisms underlying these effects are not fully understood. Another area of interest is the role of α2-adrenoceptors in cardiovascular regulation. 2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine has been shown to increase sympathetic activity and decrease parasympathetic activity, but the specific mechanisms involved are not well understood. Finally, there is interest in developing more selective α2-adrenoceptor antagonists that can be used to investigate the role of these receptors in various physiological and pathological processes.
Méthodes De Synthèse
2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine can be synthesized by reacting 2-methyloxolane-2-carboxaldehyde with propargylamine in the presence of sodium triacetoxyborohydride, followed by reaction with guanidine hydrochloride. The final product can be obtained by recrystallization from methanol.
Applications De Recherche Scientifique
2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine has been widely used in scientific research to investigate the role of α2-adrenoceptors in various physiological and pathological processes, such as pain perception, cardiovascular regulation, and neurotransmitter release. 2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine has been shown to selectively block the presynaptic α2-adrenoceptors, which are involved in the modulation of neurotransmitter release. By blocking these receptors, 2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine can be used to study the effects of α2-adrenoceptor activation on neurotransmitter release and neuronal activity.
Propriétés
IUPAC Name |
2-methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-4-7-13-10(12-3)14-9-11(2)6-5-8-15-11/h1H,5-9H2,2-3H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUSEUXZXWSHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)CNC(=NC)NCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-[(2-methyloxolan-2-yl)methyl]-3-prop-2-ynylguanidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B6636805.png)


![2-[3-(Dimethylamino)phenoxy]-1-(4-fluorophenyl)ethanol](/img/structure/B6636817.png)
![3-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethoxy]-4-methylbenzamide](/img/structure/B6636825.png)
![(2S)-N-[4-[benzyl(methyl)sulfamoyl]phenyl]oxolane-2-carboxamide](/img/structure/B6636830.png)



![1-[(1-Ethylcyclobutyl)methyl]-2-methyl-3-prop-2-ynylguanidine;hydroiodide](/img/structure/B6636856.png)
![N-[(2-hydroxy-1-methylcyclohexyl)methyl]-2-(oxan-4-yl)propanamide](/img/structure/B6636865.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(triazol-1-yl)benzamide](/img/structure/B6636872.png)

![N-[4-(hydroxymethyl)cyclohexyl]-4-methyl-2-phenylpyrimidine-5-carboxamide](/img/structure/B6636909.png)